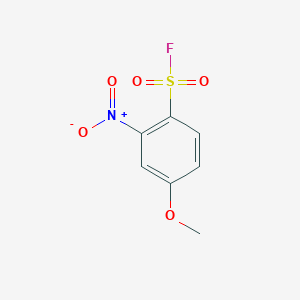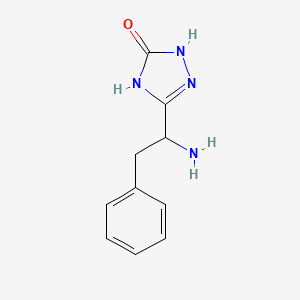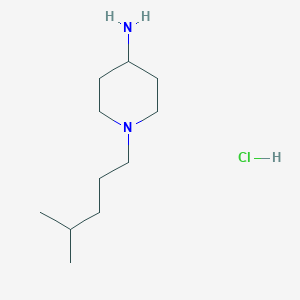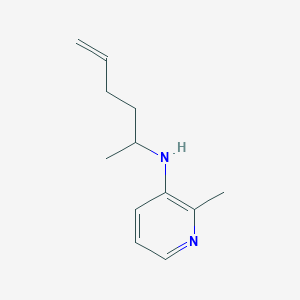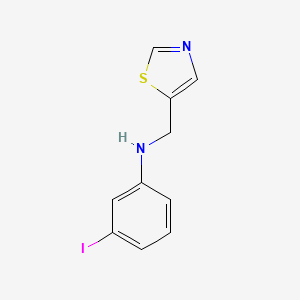
3-Iodo-N-(thiazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-N-(thiazol-5-ylmethyl)aniline is a chemical compound that features an iodine atom, a thiazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 3-iodoaniline with thiazol-5-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-(thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
3-Iodo-N-(thiazol-5-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Iodo-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and iodine atom play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(thiazol-5-ylmethyl)aniline: Similar structure but with a bromine atom instead of iodine.
3-Chloro-N-(thiazol-5-ylmethyl)aniline: Contains a chlorine atom instead of iodine.
N-(thiazol-5-ylmethyl)aniline: Lacks the halogen substituent.
Uniqueness
3-Iodo-N-(thiazol-5-ylmethyl)aniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and improve its binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H9IN2S |
|---|---|
Molecular Weight |
316.16 g/mol |
IUPAC Name |
3-iodo-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H9IN2S/c11-8-2-1-3-9(4-8)13-6-10-5-12-7-14-10/h1-5,7,13H,6H2 |
InChI Key |
DMGWLNKTNCDZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine](/img/structure/B13251842.png)
![2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13251849.png)
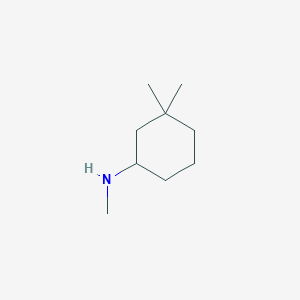


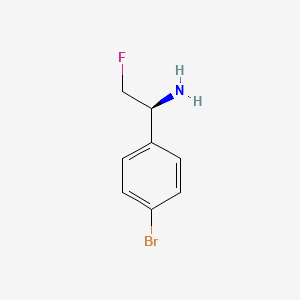
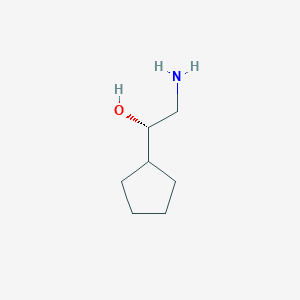
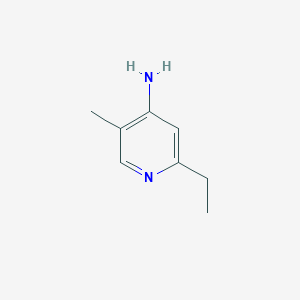
![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13251902.png)
